molecular formula C9H12FN3O4 B3256197 3'-Deoxy-3'-fluoroxylocytidine CAS No. 26563-01-9

3'-Deoxy-3'-fluoroxylocytidine

Cat. No. B3256197
CAS RN: 26563-01-9
M. Wt: 245.21 g/mol
InChI Key: PKOBNLOZXOHYOP-UHFFFAOYSA-N
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Description

3’-Deoxy-3’-fluoroxylocytidine is a purine nucleoside analogue . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis . It is also an exceptional and potent antiviral compound widely employed in the dynamic biomedical realm, exerting profound suppression on the replication machinery of RNA viruses .


Synthesis Analysis

The synthesis of 3’-Deoxy-3’-fluoroxylocytidine involves a d- to l-sugar translation strategy, and includes an enzymatic oxidation of 3-deoxy-3-fluoro-l-fucitol . Enzymatic activation (FKP) and glycosylation using an α-1,2 and an α-1,3 fucosyltransferase are used to obtain two fluorinated trisaccharides .


Molecular Structure Analysis

The molecular weight of 3’-Deoxy-3’-fluoroxylocytidine is 245.21 . Its molecular formula is C9H12FN3O4 . The SMILES representation of its structure is OC[C@@H]1C@HC@@HC@H=NC2=O)O1 .


Chemical Reactions Analysis

3’-Deoxy-3’-fluoroxylocytidine is a purine nucleoside analogue . Its anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis . It is also known to have broad antitumor activity targeting indolent lymphoid malignancies .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Deoxy-3’-fluoroxylocytidine include a molecular weight of 245.21 and a molecular formula of C9H12FN3O4 . The SMILES representation of its structure is OC[C@@H]1C@HC@@HC@H=NC2=O)O1 .

Scientific Research Applications

Antiviral Activity

3'-Deoxy-3'-fluoroxylocytidine and its analogues have been extensively studied for their antiviral properties. Research has shown that various analogues of 3'-deoxy-3'-fluoroxylocytidine exhibit significant antiviral activity. For instance, studies have demonstrated the effectiveness of these compounds against human immunodeficiency virus (HIV-1) in human peripheral blood mononuclear cells. The structure-activity relationships of these compounds suggest their potential in antiviral therapies (Lin et al., 1988).

Antitumor Activity

3'-Deoxy-3'-fluoroxylocytidine analogues have also been explored for their antitumor properties. One of the derivatives, 3'-deoxy-3'-C-(hydroxymethyl)thymidine, demonstrated significant anticancer activity against various cancer cell lines, including L1210, P388, S-180, and CCRF-CEM cells (Lin et al., 1993). This highlights the potential of these compounds in cancer research and treatment.

Action on DNA Metabolism

The effects of 3'-deoxy-3'-fluoroxylocytidine analogues on DNA metabolism have been a subject of interest. For example, (E)-2′-deoxy-2′-(fluoromethylene)cytidine, MDL 101,731, has shown significant impacts on intracellular deoxyribonucleoside triphosphate (dNTP) pools and ribonucleotide reductase activity in cancer cells (Takahashi et al., 1998). This suggests a potential mechanism of action for these compounds in the inhibition of cancer cell proliferation.

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-fluoroxylocytidine involves the inhibition of DNA synthesis and the induction of apoptosis . It targets indolent lymphoid malignancies, making it a broad antitumor agent .

Future Directions

The future directions of 3’-Deoxy-3’-fluoroxylocytidine research could involve its use in diagnosing, staging, and assessing response to therapy in lung cancer . Another potential direction could be the investigation of how alterations of the tumor microenvironment by PD1 blockade affect the uptake of 3’-Deoxy-3’-fluoroxylocytidine .

properties

IUPAC Name

4-amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O4/c10-6-4(3-14)17-8(7(6)15)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOBNLOZXOHYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Deoxy-3'-fluoroxylocytidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Deoxy-3'-fluoroxylocytidine
Reactant of Route 2
3'-Deoxy-3'-fluoroxylocytidine
Reactant of Route 3
3'-Deoxy-3'-fluoroxylocytidine
Reactant of Route 4
3'-Deoxy-3'-fluoroxylocytidine
Reactant of Route 5
3'-Deoxy-3'-fluoroxylocytidine
Reactant of Route 6
3'-Deoxy-3'-fluoroxylocytidine

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